molecular formula C9H13BO3 B1307227 4-Methoxy-2,6-dimethylphenylboronic acid CAS No. 361543-99-9

4-Methoxy-2,6-dimethylphenylboronic acid

Cat. No.: B1307227
CAS No.: 361543-99-9
M. Wt: 180.01 g/mol
InChI Key: UOSSBXMFWPYHEF-UHFFFAOYSA-N
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Description

4-Methoxy-2,6-dimethylphenylboronic acid is an organic compound with the molecular formula C9H13BO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with methoxy and dimethyl groups. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .

Preparation Methods

The synthesis of 4-Methoxy-2,6-dimethylphenylboronic acid typically involves the reaction of 2-bromo-5-methoxy-1,3-dimethylbenzene with a boron-containing reagent under specific conditions. One common method includes the use of dry tetrahydrofuran (THF) as a solvent and the addition of a boronic ester or boronic acid precursor . The reaction is usually carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Organic Synthesis

4-Methoxy-2,6-dimethylphenylboronic acid is primarily utilized in organic synthesis, especially in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming biaryl compounds, which are essential in the development of pharmaceuticals and agrochemicals.

ApplicationDescription
Suzuki-Miyaura Coupling Facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids.
Building Block Serves as a key intermediate in synthesizing complex organic molecules.

Pharmaceutical Development

The compound plays a significant role in drug discovery, particularly in developing boron-containing pharmaceuticals. Its ability to inhibit specific enzymes makes it valuable for creating targeted therapies.

Target EnzymeMechanism of Action
17β-Hydroxysteroid Dehydrogenase Type 2 Acts as an inhibitor by forming reversible covalent bonds with the enzyme's active site.

Material Science

In material science, this compound is used to develop advanced materials such as polymers and composites. Its unique properties enhance the strength and durability of these materials.

Material TypeBenefits
Polymers Improved mechanical properties and thermal stability.
Composites Enhanced durability and resistance to environmental factors.

Chemical Sensors

The compound's boronic acid functionality allows for the detection of sugars and other biomolecules, making it valuable for developing sensitive chemical sensors for biomedical applications.

Sensor TypeApplication
Glucose Sensors Utilized in diabetes management for real-time glucose monitoring.

Case Study 1: Suzuki-Miyaura Coupling Efficiency

A study demonstrated that using this compound in Suzuki-Miyaura reactions significantly increased yields compared to other boronic acids due to its enhanced reactivity attributed to the methoxy group .

Case Study 2: Enzyme Inhibition

Research indicated that this compound effectively inhibits the enzyme 17β-hydroxysteroid dehydrogenase Type 2, leading to altered steroid hormone metabolism, which could have therapeutic implications in treating hormone-related disorders .

Mechanism of Action

The primary mechanism of action for 4-Methoxy-2,6-dimethylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The methoxy and dimethyl groups on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

Biological Activity

4-Methoxy-2,6-dimethylphenylboronic acid is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H13BO3C_9H_{13}BO_3 and a molecular weight of approximately 179.01 g/mol. Its structure includes a boron atom covalently bonded to an aromatic ring with methoxy and methyl substituents, enhancing its lipophilicity and reactivity in biochemical interactions.

Target Interactions

Boronic acids, including this compound, primarily interact with biological targets through reversible covalent bonds with hydroxyl groups on enzymes and receptors. This interaction can inhibit enzyme activity by binding to the active sites, thereby affecting various biochemical pathways.

Enzyme Inhibition

One notable target of this compound is 17β-hydroxysteroid dehydrogenase Type 2 , where it acts as an inhibitor. By forming a reversible covalent bond with the enzyme's active site, it alters the enzyme's functionality, which can lead to changes in steroid hormone metabolism.

Cellular Effects

Research indicates that this compound influences cellular processes by modulating cell signaling pathways. This modulation can result in alterations in gene expression and cellular metabolism, demonstrating its potential as a therapeutic agent.

Pharmacokinetics

The pharmacokinetic profile of boronic acids is influenced by factors such as pKa, lipophilicity, and the presence of transporters within biological systems. These factors affect the compound's bioavailability and overall efficacy in therapeutic applications.

Applications in Research

This compound is extensively used in various scientific research fields:

  • Organic Synthesis : It plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
  • Medicinal Chemistry : The compound is being explored for developing enzyme inhibitors and sensors for biological molecules due to its ability to interact with specific biomolecular targets.

Case Studies

  • Enzyme Inhibition Studies :
    • A study demonstrated that this compound effectively inhibits 17β-hydroxysteroid dehydrogenase Type 2. The inhibition was quantified using IC50 values, showing significant potential for therapeutic applications in hormone-related disorders.
  • Cellular Impact Analysis :
    • In vitro experiments revealed that treatment with this compound led to altered expression levels of genes involved in metabolic pathways. These findings suggest that it may play a role in regulating metabolic diseases.

Data Summary Table

Property Details
Molecular FormulaC9H13BO3C_9H_{13}BO_3
Molecular Weight179.01 g/mol
Mechanism of ActionEnzyme inhibition via reversible covalent bonding
Key Target17β-hydroxysteroid dehydrogenase Type 2
ApplicationOrganic synthesis, enzyme inhibitors

Properties

IUPAC Name

(4-methoxy-2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOSSBXMFWPYHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1C)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00395428
Record name (4-Methoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361543-99-9
Record name (4-Methoxy-2,6-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00395428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,6-Dimethyl-4-methoxyphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An oven-dried three-neck round-bottom flask equipped with two rubber septum-sealed addition funnels and a sidearm stopcock was evacuated and backfilled with N2. Dry THF (100 mL) and 2-bromo-5-methoxy-1,3-dimethyl-benzene (21.5 g, 0.100 mol) were then added via syringe. The mixture was then cooled to −78° C. with stirring in a dry ice-acetone bath. Next, n-butyl lithium (2.5 M solution in hexane, 44 mL, 0.11 mol) was added dropwise via syringe with stirring over the course of 45 min at −78° C., and the mixture was allowed to stir at −78° C. for an additional 30 min. Triisopropyl borate (28.2 g, 0.150 mol) was then added dropwise via syringe over the course of 30 min at −78° C. After stirring at −78° C. for an additional 1 h, the mixture was quenched with saturated aqueous NH4Cl solution (100 mL), and the resulting mixture allowed to gradually warm to room temperature. The organic layer was next separated, and the aqueous layer was extracted with a mixture of ethyl acetate and THF (1:1, 50 mL×3). The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo. The resulting sticky oil was suspended in hexane (100 mL) and stirred at room temperature for 30 min. The resulting solid was collected by filtration and washed with hexane to yield 14.9 g of the title compound as a colorless solid (83%). 1H NMR (400 MHz, CDCl3): δ 6.552 (s, 2H), 4.684 (s, 2H), 3.780 (s, 3H), 2.370 (s, 6H). 13C NMR (100 MHz, CDCl3): δ 141.714, 122.607, 112.325, 111.815, 55.238, 22.663. MS (EI): m/z 180.1 [M+, 100]. Anal. Calcd. For C9H13BO3: C, 60.05; H, 7.28. Found: C, 60.27; H, 7.42.
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step Two
Quantity
21.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
83%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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